molecular formula C9H11NO3 B13194758 3-(1-Amino-2-hydroxyethyl)benzoic acid

3-(1-Amino-2-hydroxyethyl)benzoic acid

Cat. No.: B13194758
M. Wt: 181.19 g/mol
InChI Key: RCVDPFXRMRSVMV-UHFFFAOYSA-N
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Description

3-(1-Amino-2-hydroxyethyl)benzoic acid is a chemical compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-hydroxyethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(1-Nitro-2-hydroxyethyl)benzoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Amino-2-hydroxyethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxybenzoic acid: Similar structure but with different substitution pattern on the benzene ring.

    4-Amino-2-hydroxybenzoic acid: Another isomer with the amino and hydroxy groups in different positions.

    3-Amino-4-hydroxybenzoic acid: Similar compound with the hydroxy group in the para position relative to the amino group.

Uniqueness

3-(1-Amino-2-hydroxyethyl)benzoic acid is unique due to the specific positioning of the amino and hydroxyethyl groups, which can influence its chemical reactivity and interactions with other molecules

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(1-amino-2-hydroxyethyl)benzoic acid

InChI

InChI=1S/C9H11NO3/c10-8(5-11)6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5,10H2,(H,12,13)

InChI Key

RCVDPFXRMRSVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(CO)N

Origin of Product

United States

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